Cycloheptyl isocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Detection Techniques for Airborne Isocyanates

Specific Scientific Field: Environmental Science: Atmospheres

Summary of the Application: Isocyanates, including Cycloheptyl isocyanate, are highly reactive, low molecular weight organic compounds used in various industries. They are significantly toxic, and exposure can cause respiratory-related diseases . Therefore, sensitive techniques for detecting airborne isocyanates are crucial to protect workers from adverse health effects .

Methods of Application or Experimental Procedures: The most commonly used methods to detect and determine airborne isocyanates involve the derivatization of isocyanates with an amine or hydroxyl agent at the time of sample collection. The resulting derivatives are then analyzed using various analytical techniques such as colorimetry, gas chromatography (GC), high-performance liquid chromatography, and fluorescence .

Results or Outcomes: The development of these detection techniques has helped protect workers from the adverse health effects of isocyanates. The estimation of isocyanate concentration in the working atmosphere remains critical due to isocyanate’s high reactivity, volatile nature, and instability .

Modification of Graphene

Specific Scientific Field: Material Science

Summary of the Application: Cycloheptyl isocyanate has been used to modify graphene, which is then used in the preparation of polyimide composites by in situ polymerization . This modification significantly improves the compatibility and dispersion of graphene in the polyimide matrix .

Methods of Application or Experimental Procedures: The isocyanate chain is grafted onto the graphene sheet surface, and the modified graphene is used for the preparation of polyimide composites by in situ polymerization . The successful grafting of cycloheptyl isocyanate onto the surface of the graphene was confirmed by Fourier transform infrared spectroscopy, X-ray diffraction, and Raman spectroscopy .

Results or Outcomes: The tensile strength and Young’s modulus of the composite reached 99.35 MPa and 1.84 GPa, showing increases of 20.97 % and 28.67 %, respectively, compared to the values of pure polyimide . The friction coefficient of the composite reached 0.35, i.e., it was 32.69 % lower than that of pure polyimide, and the wear rate was reduced by 29.10 % .

Fluorescent Derivatizing Agents

Summary of the Application: Isocyanates, including Cycloheptyl isocyanate, are highly reactive, low molecular weight organic compounds. They are significantly toxic and exposure to these chemicals causes respiratory-related diseases . Therefore, the development of sensitive techniques for the detection of isocyanates is crucial. Among them, fluorescent probes due to their high sensitivity and selectivity grabbed special attention for the determination of the isocyanate group .

Methods of Application or Experimental Procedures: To detect airborne isocyanate molecules in a workplace, several analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography and fluorescence are reported in the literature .

Results or Outcomes: The development of these detection techniques has helped protect workers from the adverse health effects of isocyanates . The estimation of isocyanate concentration in the working atmosphere remains critical due to isocyanate’s high reactivity, volatile nature, and instability .

Hydrophobic Coatings

Results or Outcomes: The use of Cycloheptyl isocyanate can make the sponge hydrophobic . Compared with cyclohexyl isocyanate, a lower concentration of octadecyl or butyl isocyanate can make the sponge hydrophobic .

Multicomponent Reactions for Heterocycles Construction

Specific Scientific Field: Organic Chemistry

Summary of the Application: Isocyanides, including Cycloheptyl isocyanate, have a long history and high versatility, and have been widely used in various research fields, especially in multicomponent synthesis . Despite their many applications, isocyanides are strongly fetid, labile, and suspect of toxicity, thus researchers worldwide are hesitant to use them . The in situ generation and capturing synthetic protocols avoid environmental exposure and thus would be the sustainable alternative for the conventional use of isocyanates .

Methods of Application or Experimental Procedures: The reaction conditions along with proposed mechanisms providing conventional approaches and novel elements are discussed .

Results or Outcomes: The unique reactivity of isocyanides has been exploited efficiently in the last few decades especially in combinatorial syntheses where new desired products can be obtained through isocyanide-based multicomponent reactions .

Compatibilization Strategies of Wood-Polymer Composites

Summary of the Application: Cycloheptyl isocyanate has been used in the compatibilization strategies of wood-polymer composites . Using isocyanates due to their versatile structure and functionality seems to be a very promising approach .

Results or Outcomes: The application of isocyanates may also be very beneficial for the WPCs based on the polyolefin matrices, which are by far the most popular in the manufacturing of WPCs, accounting for 85–89% of market value over the last years .

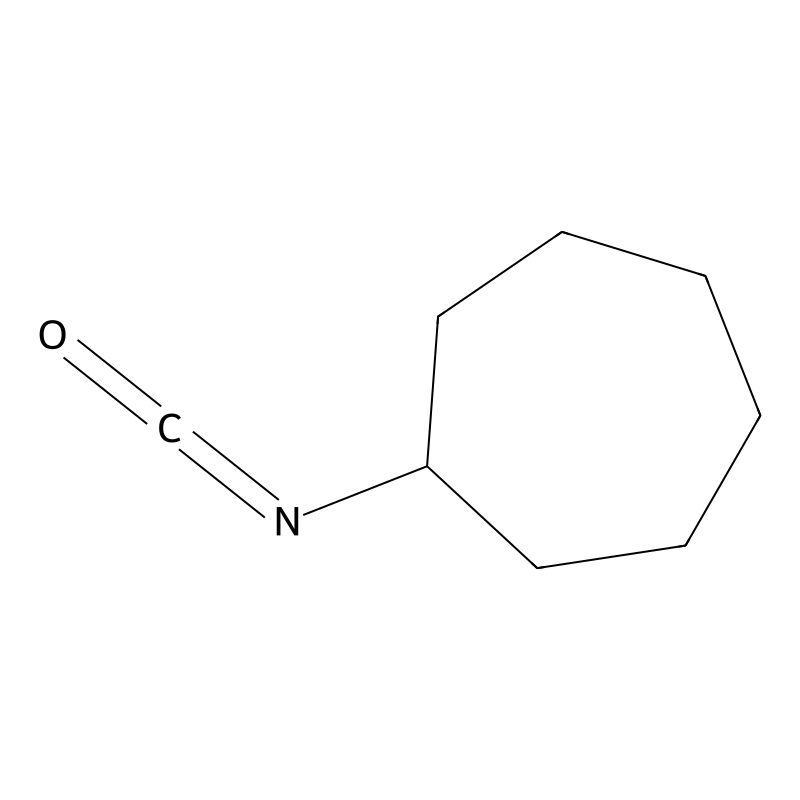

Cycloheptyl isocyanate is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a cycloheptyl group. Its molecular formula is C₇H₁₁NO, and it has a molecular weight of approximately 125.17 g/mol. Cycloheptyl isocyanate appears as a yellowish liquid with an irritating odor and is known for its toxicity when inhaled, absorbed through the skin, or ingested . The compound is insoluble in water and has a flash point of 127°F (53°C), indicating its flammable nature .

Cycloheptyl isocyanate can be synthesized through several methods. A common approach involves the reaction of cycloheptylamine with phosgene or triphosgene under controlled conditions. The general synthesis process includes the following steps:

- Preparation of Amine Salt: Cycloheptylamine reacts with hydrochloric acid to form an amine salt.

- Esterification: The amine salt is then treated with triphosgene in an organic solvent like toluene at elevated temperatures (80-115°C).

- Purification: After the reaction, the product undergoes distillation and purification steps to isolate cycloheptyl isocyanate with a yield typically around 89% .

Cycloheptyl isocyanate has several applications in chemical synthesis and material science. It is primarily used in:

- Polymer Production: As a precursor for polyurethanes and other polymeric materials.

- Pharmaceuticals: In the synthesis of various pharmaceutical intermediates.

- Agricultural Chemicals: As a building block for agrochemicals and pesticides due to its reactivity with nucleophiles .

Interaction studies involving cycloheptyl isocyanate focus on its reactivity with various compounds. It has been shown to react vigorously with alcohols, amines, and other nucleophiles, leading to polymerization or the formation of new chemical entities. These interactions are significant in understanding its potential hazards and applications in industrial processes .

Cycloheptyl isocyanate shares structural similarities with other cyclic isocyanates such as cyclohexyl isocyanate and phenyl isocyanate. Below are some comparable compounds:

Uniqueness of Cycloheptyl Isocyanate

Cycloheptyl isocyanate's unique seven-membered ring structure contributes to its distinct reactivity profile compared to other cyclic isocyanates. Its larger ring size allows for different steric effects during reactions, which can influence the properties of resulting polymers or compounds derived from it.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard